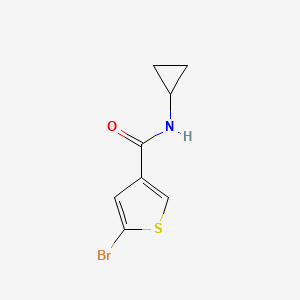

5-bromo-N-cyclopropylthiophene-3-carboxamide

Description

5-Bromo-N-cyclopropylthiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a bromine substituent at the 5-position of the thiophene ring and a cyclopropyl group attached to the amide nitrogen. Thiophene carboxamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties, structural rigidity, and ability to engage in hydrogen bonding. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the cyclopropyl group introduces steric constraints and modulates lipophilicity .

Propriétés

IUPAC Name |

5-bromo-N-cyclopropylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-7-3-5(4-12-7)8(11)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFUUTJHTKKBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Bromination of Thiophene: The synthesis begins with the bromination of thiophene to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

-

Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done through a cyclopropanation reaction using cyclopropyl bromide and a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

-

Amidation: Finally, the carboxamide group is introduced by reacting the brominated and cyclopropylated thiophene with an appropriate amine, such as ammonia (NH₃) or a primary amine, under conditions that facilitate amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods:

Industrial production of 5-bromo-N-cyclopropylthiophene-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Substitution Reactions: The bromine atom in 5-bromo-N-cyclopropylthiophene-3-carboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

-

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the carboxamide group to form corresponding amines or alcohols.

-

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, due to the presence of the conjugated system in the thiophene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Amines or alcohols.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology:

1. Anticancer Activity

- Mechanism : In vitro studies indicate that 5-bromo-N-cyclopropylthiophene-3-carboxamide can inhibit cell proliferation in various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, crucial for programmed cell death.

- Case Study : A study on MDA-MB-231 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating its potential as an anticancer agent.

2. Anti-inflammatory Properties

- Mechanism : The compound has been shown to inhibit the NLRP3 inflammasome activation, leading to reduced production of pro-inflammatory cytokines such as IL-1β and IL-18.

- Case Study : In models of neuroinflammation induced by lipopolysaccharide (LPS), administration of the compound reduced neuronal cell death and improved cognitive function in mice, suggesting its therapeutic potential for neurodegenerative diseases.

Therapeutic Potential

The therapeutic applications of 5-bromo-N-cyclopropylthiophene-3-carboxamide include:

- Cancer Treatment : Due to its anticancer properties, ongoing research aims to further understand its mechanisms and develop it as a treatment option for various cancers.

- Inflammatory Diseases : Its ability to modulate inflammatory responses positions it as a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Target Disease/Condition | IC50/MIC Values |

|---|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Breast Cancer (MDA-MB-231) | IC50 = 15 µM |

| Anti-inflammatory | Inhibits NLRP3 inflammasome | Neuroinflammation | Not specified |

| Antibacterial | Effective against resistant strains | Klebsiella pneumoniae ST147 | MIC = 0.39 µg/mL |

Mécanisme D'action

The mechanism of action of 5-bromo-N-cyclopropylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and cyclopropyl group can enhance binding affinity and specificity to molecular targets, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thiophene Carboxamide Derivatives

| Compound Name | Thiophene Substituent | Amide Group | Molecular Weight (g/mol) | Calculated logP* | Key Features |

|---|---|---|---|---|---|

| 5-Bromo-N-cyclopropylthiophene-3-carboxamide | 5-Br | N-Cyclopropyl | 259.2 | 2.1 | High steric hindrance, moderate polarity |

| 5-Bromo-N,N-dimethylthiophene-3-carboxamide | 5-Br | N,N-Dimethyl | 233.1 | 1.8 | Increased solubility, flexible N-group |

| N-(3-Acetylphenyl)-5-methylthiophene-3-carboxamide | 5-Methyl | N-(3-Acetylphenyl) | 274.3 | 2.9 | Planar aromatic system, H-bond acceptor |

*Calculated using the Crippen method for illustrative purposes.

Key Comparisons:

Substituent Effects on Reactivity and Solubility The bromine atom in 5-bromo-N-cyclopropylthiophene-3-carboxamide enhances electrophilic aromatic substitution (e.g., Suzuki coupling) compared to the non-brominated analog N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide . The N-cyclopropyl group reduces aqueous solubility (logP ~2.1) relative to the N,N-dimethyl analog (logP ~1.8), which benefits from polar N-methyl groups .

However, this rigidity may improve selectivity in biological targets . The 5-methyl substituent in N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide increases electron density on the thiophene ring, altering its optical properties and reactivity in material science applications .

Biological and Material Applications

- Brominated thiophenes like 5-bromo-N-cyclopropylthiophene-3-carboxamide are intermediates in synthesizing kinase inhibitors or organic semiconductors, whereas acetylphenyl derivatives are explored as fluorescent probes .

- N,N-Dimethyl analogs, with higher solubility, are preferred in solution-phase reactions or drug formulations requiring bioavailability .

Research Findings and Limitations

- Synthetic Utility : 5-Bromo-N-cyclopropylthiophene-3-carboxamide’s bromine atom facilitates palladium-catalyzed cross-couplings, as demonstrated in the synthesis of organic dyes with fused thiophene spacers .

- Data Gaps : Experimental solubility, melting points, and biological activity data are absent in the provided evidence. For example, while N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide (CAS 895920-80-6) is cataloged, its pharmacological profile remains uncharacterized .

Activité Biologique

5-Bromo-N-cyclopropylthiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and enzyme inhibition. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-bromo-N-cyclopropylthiophene-3-carboxamide typically involves methods such as the Suzuki-Miyaura cross-coupling reaction or other organic synthetic pathways. These methods yield the compound in moderate to high purity and yield, facilitating further biological testing.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of 5-bromo-N-cyclopropylthiophene-3-carboxamide against various strains of bacteria. The compound has shown significant activity against multidrug-resistant strains, making it a candidate for further development as an antibacterial agent.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :

Enzyme Inhibition

5-bromo-N-cyclopropylthiophene-3-carboxamide also exhibits enzyme inhibition properties, particularly against alkaline phosphatase (ALP).

- IC50 Values :

The mechanism by which 5-bromo-N-cyclopropylthiophene-3-carboxamide exerts its biological effects appears to involve multiple pathways:

- Binding Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in target proteins, enhancing its binding affinity and biological efficacy .

- Structure-Activity Relationship (SAR) : Variations in substituents on the thiophene ring influence both solubility and biological activity, suggesting that careful modification could optimize therapeutic properties .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of 5-bromo-N-cyclopropylthiophene-3-carboxamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.